molecular formula C6H8O2S B3016228 2-Furanmethanol, 5-(methylthio)- CAS No. 171738-68-4

2-Furanmethanol, 5-(methylthio)-

Cat. No.: B3016228
CAS No.: 171738-68-4
M. Wt: 144.19
InChI Key: XLILIGJUILLROD-UHFFFAOYSA-N
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Description

2-Furanmethanol, 5-(methylthio)- is a useful research compound. Its molecular formula is C6H8O2S and its molecular weight is 144.19. The purity is usually 95%.
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Scientific Research Applications

  • Cycloaddition Reactions : 5-Amino-2-furanmethanols, closely related to 2-Furanmethanol, 5-(methylthio)-, have been utilized in [4+2] cycloaddition reactions, leading to the synthesis of tetrasubstituted aminobenzylic alcohols, amino phenols, or lactones through Diels-Alder reactions (Medimagh, Marque, Prim & Chatti, 2009).

  • Enzymatic Polymerization : The enzymatic polymerization of biobased furan polyesters using 2,5-bis(hydroxymethyl)furan, a compound similar to 2-Furanmethanol, 5-(methylthio)-, has been investigated. These polyesters have potential applications in sustainable materials (Jiang, Woortman, Alberda van Ekenstein, Petrović & Loos, 2014).

  • Hydrogenation in Supercritical Conditions : Research on the hydrogenation of 5-hydroxymethylfurfural (HMF) in supercritical carbon dioxide–water showed significant effects on product distribution, including compounds like 2-Furanmethanol, 5-(methylthio)- (Chatterjee, Ishizaka & Kawanami, 2014).

  • Synthesis of Stenine : Studies on the synthesis of (+/-)-stenine demonstrated the use of cyclic 2-(methylthio)-5-amidofurans in intramolecular Diels-Alder reactions. This is significant for the synthesis of complex organic compounds (Padwa & Ginn, 2005).

  • Etherification in Fuel Production : Catalytic selective etherification of hydroxyl groups in 5-hydroxymethylfurfural over H4SiW12O40/MCM-41 nanospheres was studied for liquid fuel production. This involves etherification processes similar to those that might be used with 2-Furanmethanol, 5-(methylthio)- (Che, Lu, Zhang, Huang, Nie, Gao & Xu, 2012).

  • Reductive Amination for Renewable Building Blocks : The conversion of HMF to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol through reductive amination offers a novel method for producing furan-based renewable building blocks, relevant to 2-Furanmethanol, 5-(methylthio)- (Cukalovic & Stevens, 2010).

  • Production of Biobased Polyester : An effective strategy for the high-yield production of furan dicarboxylate for biobased polyester applications was developed. This involves the formation of furan-2,5-dicarboxylic acid (FDCA)-derived esters, relevant to the study of 2-Furanmethanol, 5-(methylthio)- (Kim, Su, Aoshima, Fukuoka, Hensen & Nakajima, 2019).

Safety and Hazards

5-Methyl-2-furanmethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

(5-methylsulfanylfuran-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-9-6-3-2-5(4-7)8-6/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLILIGJUILLROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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